molecular formula C5H7BrN4 B1297422 2,4-Diamino-5-(bromomethyl)pyrimidine CAS No. 89446-58-2

2,4-Diamino-5-(bromomethyl)pyrimidine

Cat. No. B1297422
CAS RN: 89446-58-2
M. Wt: 203.04 g/mol
InChI Key: UESKVZGVVYLDTG-UHFFFAOYSA-N
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Description

2,4-Diamino-5-(bromomethyl)pyrimidine is a chemical compound with the molecular formula C5H8Br2N4. It has a molecular weight of 283.96 . This compound is also known by several synonyms, including 5-BROMOMETHYL-PYRIMIDINE-2,4-DIAMINE and 5-(BROMOMETHYL)-2,4-PYRIMIDINE DIAMINE .


Synthesis Analysis

The synthesis of 2,4-Diaminopyrimidine derivatives has been explored in various studies . One approach involves designing and synthesizing a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site . Another method involves the synthesis of pyrimidines from β-Dicarbonyl Compounds and Dicyanodiamide .


Molecular Structure Analysis

The molecular structure of 2,4-Diamino-5-(bromomethyl)pyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The 2,4-diaminopyrimidine ring provides two distinct interaction sites for coformers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Diamino-5-(bromomethyl)pyrimidine include a molecular weight of 283.96 . The boiling point, melting point, and other specific properties are not mentioned in the retrieved sources.

Scientific Research Applications

1. Anti-Tubercular Activities

  • Summary of Application : 2,4-Diaminopyrimidine derivatives have been synthesized and evaluated for their anti-tubercular activities. These compounds are designed to inhibit the dihydrofolate reductase in Mycobacterium tuberculosis (Mtb), which is an important drug target in anti-TB drug development .
  • Methods of Application : The compounds were designed to contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry .
  • Results : Among the synthesized compounds, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells .

2. Anti-Inflammatory Activities

  • Summary of Application : Pyrimidines, including 2,4-diaminopyrimidines, display a range of pharmacological effects including anti-inflammatory activities .
  • Methods of Application : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

3. Antioxidant Activities

  • Summary of Application : Pyrimidines, including 2,4-diaminopyrimidines, have been found to exhibit antioxidant effects .
  • Methods of Application : The antioxidant effects of pyrimidines are attributed to their ability to neutralize free radicals and other reactive oxygen species .
  • Results : A large number of pyrimidines have been found to exhibit potent antioxidant effects .

4. Antiviral Activities

  • Summary of Application : Some pyrimidines, including 2,4-diaminopyrimidines, have been found to exhibit antiviral activities .
  • Methods of Application : The antiviral effects of pyrimidines are attributed to their ability to inhibit the replication of certain viruses .
  • Results : A number of pyrimidines have been found to exhibit potent antiviral effects .

5. Antibacterial Activities

  • Summary of Application : Pyrimidines, including 2,4-diaminopyrimidines, have been found to exhibit antibacterial activities .
  • Methods of Application : The antibacterial effects of pyrimidines are attributed to their ability to inhibit the growth of certain bacteria .
  • Results : A number of pyrimidines have been found to exhibit potent antibacterial effects .

6. Antifungal Activities

  • Summary of Application : Some pyrimidines, including 2,4-diaminopyrimidines, have been found to exhibit antifungal activities .
  • Methods of Application : The antifungal effects of pyrimidines are attributed to their ability to inhibit the growth of certain fungi .
  • Results : A number of pyrimidines have been found to exhibit potent antifungal effects .

Future Directions

The future directions for the study of 2,4-Diamino-5-(bromomethyl)pyrimidine could involve the design and synthesis of novel compounds with appropriate side chains, hydrophobicity, and selectivity. These could be important lead compounds for future optimization towards the development of future anti-TB drugs that can be used as monotherapy or in combination with other anti-TB drugs or antibiotics .

properties

IUPAC Name

5-(bromomethyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESKVZGVVYLDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40330171
Record name 2,4-Diamino-5-(bromomethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-5-(bromomethyl)pyrimidine

CAS RN

89446-58-2
Record name 2,4-Diamino-5-(bromomethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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